N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole-2-carboxamide moiety and a cyclohexylaminoethylthio side chain. This structure combines pharmacophoric elements associated with antifungal and antimicrobial activity, including the thiadiazole ring (known for electron-deficient properties and bioactivity) and the benzo[d]thiazole group (implicated in membrane-targeting interactions) .
The compound’s design aligns with strategies to inhibit fungal ergosterol biosynthesis, a critical target for antifungal agents . The cyclohexylamino group may enhance lipophilicity, improving membrane penetration, while the benzo[d]thiazole carboxamide could contribute to target specificity .
Properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S3/c24-14(19-11-6-2-1-3-7-11)10-26-18-23-22-17(28-18)21-15(25)16-20-12-8-4-5-9-13(12)27-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYTJQECDJMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities. They have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets by forming bonds with key amino acids in the active sites of the target proteins. This interaction could lead to changes in the protein’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the potential targets and mode of action, it can be inferred that the compound may affect pathways related to dna replication and cell division. The downstream effects of these disruptions could include inhibited growth and proliferation of cells.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body. The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be metabolized or excreted.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may inhibit the growth and proliferation of cells, potentially leading to cell death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms
Biological Activity
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide, also known by its CAS number 1351644-17-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound’s biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 433.56 g/mol. The structure includes a benzo[d]thiazole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂S₃ |
| Molecular Weight | 433.56 g/mol |
| CAS Number | 1351644-17-1 |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine derivatives with thioketones and subsequent cyclization processes to form the thiadiazole ring. Various methods have been reported in literature for synthesizing similar compounds, often emphasizing the importance of functional group positioning for enhancing biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and thiadiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with these moieties can induce apoptosis in cancer cells through various mechanisms such as inhibition of Bcl-2 proteins and interference with cell cycle progression. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring can enhance cytotoxicity against various cancer cell lines.
In one study, related compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin when tested against A-431 and Jurkat cell lines . This highlights the potential of this compound as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Antitumor Efficacy in Cell Lines : A recent study assessed the efficacy of a series of thiazole derivatives on human glioblastoma U251 cells and melanoma WM793 cells. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutic agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of compounds similar to this compound. The findings revealed significant antibacterial activity against Gram-positive bacteria, suggesting a possible role in developing new antimicrobial agents .
Scientific Research Applications
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide: Applications in Scientific Research
This compound, identified by its CAS number 1351644-17-1, is a compound with significant potential in medicinal chemistry research. This compound, which has a molecular formula of C18H19N5O2S3 and a molecular weight of 433.56 g/mol, features a benzo[d]thiazole moiety linked to a thiadiazole ring, a structural motif recognized for diverse biological activities.
This compound has potential biological activities, making it valuable in medicinal chemistry.
Antitumor Activity: Research indicates that compounds with thiazole and thiadiazole rings possess antitumor properties. These derivatives can induce apoptosis in cancer cells by inhibiting Bcl-2 proteins and interfering with cell cycle progression. Structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, showing activity against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Case Studies
Antitumor Efficacy in Cell Lines: Thiazole derivatives have shown potent cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells, comparable to established chemotherapeutic agents.
Antimicrobial Screening: Compounds similar to this compound have demonstrated antibacterial activity against Gram-positive bacteria, suggesting their potential in developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations :
- Cyclohexylaminoethylthio substituents (as in the target) may confer higher lipophilicity compared to methylthio (5f) or benzylthio (5h) groups, enhancing membrane permeability .
Antifungal Activity and Mechanism
The compound’s closest analogs are oxadiazole-thiadiazole hybrids (e.g., 6a–6s in ), which demonstrated potent activity against Candida species via ergosterol biosynthesis inhibition. Comparative data for select analogs:
| Compound ID | Antifungal Activity (MIC, µg/mL) | Ergosterol Inhibition (%) | Toxicity Profile |
|---|---|---|---|
| 6e | 8–16 (vs. C. albicans) | 78 ± 3.2 | Non-toxic up to 100 µg/mL |
| 6k | 4–8 (vs. C. glabrata) | 85 ± 2.8 | Low cytotoxicity |
| Ketoconazole | 2–4 | 90 ± 1.5 | Moderate hepatotoxicity |
| Target* | N/A | Inferred ~70–85% | Predicted low toxicity |
*Note: Target compound data inferred from structural similarity to 6e/6k .
Mechanistic Insights :
- The benzo[d]thiazole carboxamide in the target compound may interact with fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol synthesis more effectively than oxadiazole derivatives .
- Cyclohexylamino groups in analogs like 6e/6k showed comparable efficacy to ketoconazole but with improved safety profiles, suggesting the target compound may follow this trend .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Thiadiazole ring formation : Use thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to cyclize intermediates .
- Acylation : Couple the thiadiazole intermediate with benzo[d]thiazole-2-carboxamide via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
- Thioether linkage : Introduce the cyclohexylamino-2-oxoethylthio group using thioglycolic acid derivatives under basic conditions (K₂CO₃ in dry acetone) .
Critical parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate ring closure but risk side reactions . |
| Solvent | Dry DMF/THF | Polar aprotic solvents enhance solubility of intermediates . |
| Reaction Time | 6–12 hours | Prolonged time improves cyclization efficiency . |
Microwave-assisted synthesis can reduce reaction time by 30–50% while maintaining >85% yield .
Q. How should researchers characterize this compound to confirm its structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons on the cyclohexyl group (δ 1.2–2.0 ppm) and aromatic protons from the benzo[d]thiazole moiety (δ 7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the thiadiazole and thioether linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 446.5 for C₁₉H₁₅FN₄O₄S₂) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary assays are recommended to evaluate its biological activity?
Begin with in vitro assays targeting common therapeutic pathways:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Focus on modifying substituents to enhance target affinity:
- Thiadiazole substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position improve metabolic stability but may reduce solubility .
- Benzo[d]thiazole moiety : Introducing methoxy groups (-OCH₃) at the 4-position increases lipophilicity and membrane permeability .
- Cyclohexyl group : Replace with smaller rings (e.g., cyclopentyl) to reduce steric hindrance in target binding .
Example SAR Table :
| Modification | Bioactivity Change | Mechanism Insight |
|---|---|---|
| -Cl at thiadiazole | IC₅₀ ↓ 40% (EGFR) | Enhanced H-bonding with kinase active site . |
| -OCH₃ at benzothiazole | LogP ↑ 0.5 | Improved blood-brain barrier penetration . |
Q. How to resolve contradictions in biological data across related analogs?
Discrepancies often arise from assay conditions or structural nuances:
- Case Study : If analog A shows cytotoxicity but analog B does not:
- Check stereochemistry : Use X-ray crystallography (as in ) to confirm spatial arrangement.
- Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) and validate with orthogonal methods (e.g., apoptosis markers) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes of analogs with target proteins .
Q. What computational strategies predict this compound’s pharmacokinetics and toxicity?
Use in silico tools to prioritize analogs for in vivo testing:
- ADMET Prediction :
- SwissADME : Predict logP (optimal: 2–3), GI absorption (>80%), and CYP450 inhibition .
- ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane disruption) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Methodological Considerations
Q. How to design experiments for assessing thermal stability and reactivity?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td > 200°C indicates suitability for formulation) .
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts .
Q. What strategies mitigate challenges in scaling up synthesis?
- Process Optimization :
- Replace hazardous solvents (DMF → ethanol/water mixtures) .
- Use flow chemistry for exothermic steps (e.g., thiadiazole cyclization) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
